molecular formula C6H2F9NO2 B1621844 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene CAS No. 306935-66-0

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene

Cat. No.: B1621844
CAS No.: 306935-66-0
M. Wt: 291.07 g/mol
InChI Key: BODFJDZXURKORU-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. This compound is often used in various industrial and scientific applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene typically involves the fluorination of hexene derivatives. One common method is the direct fluorination of 1-hexene using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas. The reaction is usually carried out in a fluorine-resistant reactor at low temperatures to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of perfluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the nitro group is replaced by other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Perfluorinated alcohols.

    Substitution: Perfluorinated amines or thiols.

Scientific Research Applications

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene is utilized in various scientific research fields:

    Chemistry: Used as a precursor for the synthesis of other fluorinated compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique electronic properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Applied in the production of high-performance materials, such as fluoropolymers and coatings, due to its chemical resistance and stability.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the inhibition of enzyme activity or alteration of protein structures. The compound’s stability and resistance to metabolic degradation make it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.

    Perfluorobutylethylene: Another fluorinated compound with similar stability but different reactivity due to the absence of the nitro group.

    1H,1H,2H-Perfluoro-1-hexene: A related compound with fewer fluorine atoms, resulting in different physical and chemical properties.

Uniqueness

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene stands out due to its combination of extensive fluorination and the presence of a nitro group. This unique structure imparts both high stability and reactivity, making it suitable for specialized applications in various scientific and industrial fields.

Properties

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F9NO2/c7-3(8,1-2-16(17)18)4(9,10)5(11,12)6(13,14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODFJDZXURKORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C[N+](=O)[O-])C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379713
Record name 1-(Nitroethenyl)perfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-66-0
Record name 1-(Nitroethenyl)perfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene
Reactant of Route 2
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene
Reactant of Route 3
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene

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